2-Methoxy-1-(morpholin-3-yl)ethan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methoxy-1-morpholin-3-ylethanone |
InChI |
InChI=1S/C7H13NO3/c1-10-5-7(9)6-4-11-3-2-8-6/h6,8H,2-5H2,1H3 |
InChI Key |
MELXWZMOAYJOQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1COCCN1 |
Origin of Product |
United States |
Significance of the Compound in Organic Chemistry and Heterocyclic Synthesis
There is currently no available scientific literature that specifically details the significance of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one in organic chemistry or its application in heterocyclic synthesis. General synthetic strategies for morpholine (B109124) derivatives often involve multi-step processes, but specific methodologies for the creation of this compound are not documented in prominent research databases. nih.govchemrxiv.org
Overview of Research Trajectories for Morpholine and Methoxy Containing Scaffolds
Established Synthetic Routes to this compound
The synthesis of this compound can be approached through several established routes. These methods generally involve either the direct functionalization of a pre-formed morpholin-3-one (B89469) core or the construction of the heterocyclic ring from acyclic precursors in a multi-step sequence.
Direct Alkylation Approaches
A direct and convergent approach to the synthesis of this compound involves the N-acylation of the morpholin-3-one heterocycle. This method is predicated on the availability of both the morpholin-3-one starting material and a suitable acylating agent derived from 2-methoxyacetic acid.
The key transformation in this approach is the formation of an amide bond between the secondary amine of the morpholin-3-one ring and the carbonyl group of the methoxyacetyl moiety. A common and effective method for this is the use of an activated acyl derivative, such as 2-methoxyacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The acylating agent, 2-methoxyacetyl chloride, can be prepared from 2-methoxyacetic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.com
Table 1: Proposed Direct Acylation of Morpholin-3-one
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Morpholin-3-one, 2-Methoxyacetyl chloride | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent (e.g., Dichloromethane, THF), 0 °C to room temperature | This compound |
This direct approach is often favored for its efficiency and atom economy. The choice of base and solvent can be critical to optimize the yield and purity of the final product. Other acylating agents, such as 2-methoxyacetic anhydride (B1165640) or the use of coupling agents (e.g., DCC, HATU) with 2-methoxyacetic acid, represent alternative strategies for this transformation.
Multi-Step Organic Reactions
Multi-step syntheses offer greater flexibility in the introduction of substituents and the control of stereochemistry. A logical multi-step route to this compound would involve the initial synthesis of the morpholin-3-one ring, followed by N-acylation.
One of the most common methods for the synthesis of the morpholin-3-one core starts from an amino alcohol, such as ethanolamine (B43304). acs.org The reaction of ethanolamine with an α-halo acetylating agent, like ethyl chloroacetate, leads to an intermediate N-(2-hydroxyethyl)acetamide derivative. Subsequent intramolecular cyclization, often under basic conditions, yields the morpholin-3-one ring.
Once the morpholin-3-one is obtained, the synthesis proceeds with the N-acylation step as described in the direct alkylation approach. This two-part strategy allows for the synthesis of a variety of N-substituted morpholin-3-ones by simply changing the acylating agent in the final step.
Another multi-step approach could involve a multicomponent reaction. For instance, a Ugi-type reaction could be envisioned to assemble the core structure, followed by a cyclization step to form the morpholine ring. acs.orgnih.gov
Table 2: Representative Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1 | Ethanolamine | Ethyl chloroacetate, Base | 2-Chloro-N-(2-hydroxyethyl)acetamide |
| 2 | 2-Chloro-N-(2-hydroxyethyl)acetamide | Base (e.g., Sodium Hydride) | Morpholin-3-one |
| 3 | Morpholin-3-one | 2-Methoxyacetyl chloride, Base | This compound |
Advanced Synthetic Strategies for Related Morpholine and Ethanone (B97240) Derivatives
Recent advances in organic synthesis have provided more sophisticated and efficient methods for the construction of heterocyclic systems like morpholines. These strategies often employ catalytic processes to achieve high levels of selectivity and efficiency.
Catalytic Processes in Heterocycle Synthesis
Catalysis offers the advantages of milder reaction conditions, lower waste generation, and the potential for asymmetric synthesis, which is crucial for the preparation of chiral drug candidates.
Transition-metal catalysis has been widely applied to the synthesis of N-heterocycles. For morpholine and its derivatives, several catalytic strategies have been developed.
Palladium-catalyzed reactions: Wacker-type aerobic oxidative cyclization of alkenes containing an amino alcohol moiety can be achieved using a palladium catalyst to form the morpholine ring. organic-chemistry.org
Copper-catalyzed reactions: Copper(I)-promoted C-N coupling of an aryl halide with morpholin-3-one is a known method for the synthesis of N-aryl morpholin-3-ones. semanticscholar.org
Iron-catalyzed reactions: Iron(III) can catalyze the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and allylic alcohols. organic-chemistry.org
These methods, while not directly reported for the synthesis of this compound, represent the state-of-the-art in forming the core morpholine structure and could be adapted for the synthesis of advanced intermediates.
Table 3: Examples of Transition-Metal Catalysis in Morpholine Synthesis
| Catalyst Type | Reaction | Substrates | Product Type |
| Palladium | Wacker-type cyclization | Alkenyl amino alcohols | Morpholines |
| Copper | C-N coupling | Aryl halides, Morpholin-3-one | N-Aryl morpholin-3-ones |
| Iron | Diastereoselective cyclization | 1,2-Amino ethers, Allylic alcohols | Substituted morpholines |
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of morpholine synthesis, organocatalysis has been successfully employed to control the stereochemistry of the final products.
For example, an organocatalytic asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated aza-oxyallyl cations has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net This type of reaction, often catalyzed by chiral amines or phosphoric acids, can generate morpholin-3-one derivatives with high enantiomeric excess.
Another approach involves the enantioselective α-functionalization of aldehydes using proline-derived catalysts, followed by a series of transformations to build the chiral morpholine ring. These advanced catalytic methods open up possibilities for the synthesis of enantiomerically pure analogs of this compound, which could be of significant interest for biological evaluation.
Table 4: Overview of Catalytic Strategies
| Catalysis Type | Key Features | Application to Morpholine Synthesis |
| Transition-Metal | High efficiency, versatile for C-N and C-O bond formation | Cyclization reactions, Cross-coupling reactions |
| Organocatalysis | Metal-free, high enantioselectivity | Asymmetric cycloadditions, Enantioselective functionalization |
Metal-Free Reaction Conditions
In contemporary organic synthesis, there is a significant drive to develop reactions that avoid the use of transition metals, which can be costly, toxic, and difficult to remove from the final product. For the synthesis of substituted morpholines, metal-free approaches often rely on organocatalysis or electrochemistry.
An iodide-mediated electro-oxidation of secondary amines can lead to the formation of corresponding imines, which can then undergo a [4 + 2] cycloaddition to form a six-membered ring like quinoline. acs.org A similar electro-redox protocol could be envisioned for the intramolecular cyclization of a suitable amino alcohol derivative to form the morpholine ring. This metal-free method is advantageous due to its mild conditions and scalability. acs.org For the final acylation step, the reaction of a morpholin-3-yl precursor with methoxyacetyl chloride or methoxyacetic acid is typically conducted under basic conditions without the need for a metal catalyst. chemspider.com
Recent reviews highlight the development of metal-free strategies for N-arylation of morpholine, including microwave-assisted synthesis and various forms of catalysis, which offer sustainable alternatives to traditional metal-catalyzed methods. nih.gov
Stereoselective and Diastereoselective Approaches
The morpholin-3-yl moiety of the target molecule contains a stereocenter, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of the compound. Several strategies have been developed for the stereocontrolled synthesis of 3-substituted morpholines.
One approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. This method allows for the efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Another powerful strategy is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which can produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org
Researchers have also developed concise synthetic routes to 2- and 3-substituted morpholine congeners starting from tosyl-oxazetidine and α-formyl carboxylates. nih.govacs.org This base-catalyzed reaction yields morpholine hemiaminals, which can be further elaborated diastereoselectively. nih.govacs.org These methods provide a clear pathway to obtaining an enantiomerically pure morpholin-3-yl precursor, which can then be acylated to yield the final product with high stereochemical fidelity.
A four-step synthesis starting from enantiomerically pure amino alcohols has been described for cis-3,5-disubstituted morpholines, where the key step is a Pd-catalyzed carboamination. nih.gov While this specific method uses a metal catalyst, the principle of starting from a chiral pool amino alcohol is a common and effective strategy for stereocontrol.
The following table summarizes representative results for a diastereoselective morpholine synthesis.
| Entry | Reactant 1 | Reactant 2 | Base | Yield (%) | Diastereomeric Ratio |
| 1 | 2-tosyl-1,2-oxazetidine | ethyl 2-methyl-3-oxopropanoate | K₂CO₃ | 86 | - |
Data extracted from a study on the synthesis of 2- and 3-substituted morpholine congeners. nih.gov
Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. The synthesis of morpholine derivatives has been a subject of such improvements.
A high-yielding, one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines has been reported using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.org This method avoids the use of heavy metal reagents and represents a greener alternative to traditional multi-step procedures that often involve metal hydrides for reduction. chemrxiv.org
The use of N-formylmorpholine, synthesized from morpholine and formic acid, has been evaluated as a green solvent for the synthesis of heterocyclic compounds. ajgreenchem.com This highlights the potential of using morpholine derivatives themselves as environmentally benign reaction media. Furthermore, direct amidation of carboxylic acids and amines under solvent-free conditions, often assisted by microwave irradiation, provides a major advancement in developing ideal green protocols for amide bond formation, a key step in the synthesis of the target molecule. nih.gov Reviews on green catalysis emphasize the importance of developing sustainable methods, such as one-pot reactions and the use of molecular oxygen as a green oxidant, for synthesizing N-heterocycles. mdpi.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purities compared to conventional heating methods. youtube.com This technology is considered a green chemistry technique due to its potential for increased energy efficiency. youtube.com
The synthesis of various morpholine derivatives has been successfully achieved using microwave irradiation. For instance, the synthesis of morpholine-based chalcones and other hybrid molecules has been reported to be more efficient under microwave conditions. mdpi.comresearchgate.net Similarly, microwave-assisted methods have been developed for the direct synthesis of amides from carboxylic acids and amines, which is directly applicable to the final acylation step in the synthesis of this compound. nih.gov This solvent-free approach, using a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), is fast and effective. nih.gov The synthesis of various acetamide (B32628) derivatives has also been shown to be more efficient under microwave irradiation, with reaction times reduced from hours to minutes. mdpi.com
The table below shows a comparison of conventional and microwave-assisted synthesis for a series of acetamide derivatives.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 2-3 hours | ~60 |
| Microwave Irradiation | a few minutes | good |
Comparative data from a study on the synthesis of new acetamide derivatives. mdpi.com
Precursors and Building Blocks in the Synthesis of this compound
The rational design of a synthetic route to this compound relies on the strategic selection and preparation of key precursors and building blocks. The two primary components of the target molecule are the morpholin-3-yl ring and the methoxyacetyl group.
Role of Morpholine Derivatives as Synthetic Intermediates
The morpholine ring is a common heterocyclic motif in pharmaceuticals and agrochemicals. chemrxiv.org The synthesis of the morpholine core, particularly with substitution at the 3-position, is a crucial first stage. A common and versatile approach begins with vicinal amino alcohols. researchgate.net These precursors can be cyclized through various methods to form the morpholine ring.
A traditional, albeit multi-step, method involves the annulation of a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone intermediate, which is then reduced to the morpholine. chemrxiv.org More direct and greener methods, as mentioned earlier, utilize reagents like ethylene sulfate for a one- or two-step conversion of 1,2-amino alcohols to morpholines. chemrxiv.org The synthesis of 3-substituted morpholines often starts from α-amino acids, which are converted to the corresponding amino alcohols before cyclization. This strategy allows for the introduction of chirality from the outset.
The development of synthetic methods for 2- and 3-substituted morpholines is an active area of research, with novel strategies employing ring-opening of strained heterocycles like oxazetidines providing access to complex morpholine structures. nih.govacs.orgresearchgate.net These intermediates, once formed and appropriately protected if necessary, are ready for the subsequent acylation step.
Strategic Incorporation of Methoxy-Containing Moieties
The final step in the synthesis of the target compound is the N-acylation of the 3-substituted morpholine precursor with a methoxyacetyl group. This is a standard amide bond formation reaction.
The most common method for this transformation is the reaction of the secondary amine of the morpholine ring with methoxyacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. chemspider.com This is a robust and high-yielding reaction.
Alternatively, methoxyacetic acid can be used directly. This requires an activating agent to convert the carboxylic acid into a more reactive species in situ, or the use of high temperatures, possibly with microwave assistance, to drive the condensation reaction with the amine. nih.gov A process using a mixture of methoxyacetic acid and phosphorus trichloride (B1173362) has been described for the in situ formation of methoxyacetyl chloride, which then acylates a primary amine. googleapis.com This avoids the need to handle the acyl chloride directly. googleapis.com The choice of method depends on the stability of the morpholine precursor and the desired reaction conditions (e.g., mildness, greenness).
Reaction Mechanisms and Pathway Elucidation for Analogous Systems
The study of analogous reactions, such as the acylation of various amines and the formation of morpholine derivatives, provides a framework for postulating the mechanistic pathways involved in the synthesis of N-acylmorpholines.
The N-acylation of amines, including cyclic secondary amines like morpholine, generally proceeds through a nucleophilic acyl substitution mechanism. In the case of reacting morpholine with an acyl chloride (a common acylating agent), the reaction mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This step results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, which can be another molecule of morpholine or an added base like triethylamine, removes the proton from the nitrogen atom, yielding the final N-acylated morpholine product and a salt (e.g., triethylammonium (B8662869) chloride).
Mechanistic studies on the N-methylation of morpholine using dimethyl carbonate also suggest a nucleophilic attack by the nitrogen's lone pair on the electrophilic carbon of the methylating agent. asianpubs.org This highlights the general nucleophilic character of the morpholine nitrogen in such reactions.
In the context of Friedel-Crafts acylation, which involves the acylation of aromatic rings, mechanistic studies have shown that the nature of the electrophile, influenced by the acylating agent and the catalyst, plays a crucial role in determining the reaction's selectivity. researchgate.net While mechanistically different from N-acylation, this underscores the importance of the electrophile's reactivity in acylation reactions in general.
The efficiency and outcome of acylation reactions involving morpholine and its analogs are highly dependent on the specific reaction conditions employed. Key factors include the choice of acylating agent, catalyst, solvent, and temperature.
Catalyst and Reagents:
The choice of catalyst and acylating agent significantly impacts the yield and selectivity of acylation reactions. For instance, in the Friedel-Crafts acylation of anisole (B1667542), different solid acid catalysts led to varying product distributions. researchgate.net More acidic catalysts were found to be most active for anisole acylation, while ion-exchange catalysts were more effective for the acylation of 3-methylanisole. researchgate.net
In the context of N-acylation, the use of a base is common to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and drive the reaction to completion. The choice of base can influence the reaction rate and yield.
A continuous-flow acetylation method using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been developed for various amines. nih.gov This method proved effective for the acetylation of morpholine, yielding the acetylated derivative in quantitative yield. nih.gov
Temperature and Reaction Time:
Temperature is a critical parameter in controlling reaction rates and, in some cases, selectivity. For the N-methylation of morpholine with dimethyl carbonate, the yield and selectivity of N-methylmorpholine increased with rising reaction temperature, with higher temperatures (≥ 140 °C) favoring the methylation reaction. asianpubs.org
Microwave irradiation has also been employed to accelerate acylation reactions. In the regioselective ortho-acylation of phenols and naphthols, microwave conditions led to the completion of reactions in a short time with high yields. researchgate.net
Solvent:
The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and mechanism. In many acylation reactions, a non-protic solvent is used to avoid side reactions with the acylating agent.
The following interactive table summarizes the influence of various reaction conditions on the yield and selectivity of analogous acylation and related reactions involving morpholine derivatives.
| Reaction | Substrate | Acylating/Alkylating Agent | Catalyst/Base | Solvent | Key Findings | Reference |
| N-Methylation | Morpholine | Dimethyl Carbonate | Self-catalyzed | - | Yield and selectivity increase with temperature. | asianpubs.org |
| N-Acetylation | Morpholine | Acetonitrile | Alumina | - | Quantitative yield in a continuous-flow system. | nih.gov |
| Friedel-Crafts Acylation | Anisole | Acetyl Chloride/Acetic Anhydride | Solid Acid Catalysts | - | Catalyst acidity affects activity and selectivity. | researchgate.net |
| Ortho-acylation | Phenols | Organic Acids | FeCl3 | Solvent-free (Microwave) | High yields and regioselectivity in short reaction times. | researchgate.net |
This table can be sorted by clicking on the column headers to compare the different reaction parameters and their outcomes.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), chemists can map out the connectivity and chemical environment of each atom.
Proton NMR (¹H NMR) for Structural Assignment
Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. For 2-Methoxy-1-(morpholin-3-yl)ethan-1-one, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the morpholine (B109124) ring, the methoxy (B1213986) group, and the ethanone (B97240) backbone. The chemical shifts (δ) of these signals and their splitting patterns (multiplicity) would be crucial for assigning their specific positions. However, no experimental ¹H NMR data for this compound has been reported in the reviewed literature.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal would indicate the type of carbon (e.g., carbonyl, ether-linked, or alkyl). Analysis of such a spectrum is essential for confirming the carbon skeleton, but like the proton NMR data, experimental ¹³C NMR spectra for this compound are not available.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
More complex structural questions, such as the stereochemistry at the chiral center (carbon-3 of the morpholine ring) and the preferred conformation of the molecule in solution, would be addressed using advanced 2D NMR techniques like COSY, HSQC, and HMBC. These experiments establish correlations between different nuclei, providing a more detailed picture of the molecular architecture. The application of these advanced methods is contingent on having a sample of the compound for analysis, and no such studies have been published.
Computational Prediction and Validation of NMR Spectra
In the absence of experimental data, computational chemistry offers methods to predict NMR spectra. uncw.eduescholarship.org Using quantum mechanical calculations, it is possible to estimate the chemical shifts of protons and carbons. uncw.edugithub.io These theoretical predictions, however, require validation against experimental data to be considered reliable. Without empirical spectra for this compound, any computational model remains unverified.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.
Vibrational Band Assignment and Functional Group Identification
An IR or Raman spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups. These would include: a strong absorption for the amide C=O (carbonyl) stretch, typically in the region of 1630-1680 cm⁻¹; C-O-C (ether) stretching vibrations; C-N (amine) stretching; and C-H stretching and bending vibrations from the alkyl and methoxy groups. A detailed assignment of these vibrational bands would provide strong evidence for the presence of these functional groups. Regrettably, no published IR or Raman spectra could be located for this compound, precluding such an analysis.
Mass Spectrometry (MS)
Publicly accessible high-resolution mass spectrometry data for the exact mass determination of this compound could not be located.
Detailed analysis of the mass spectrometry fragmentation pattern for this compound has not been reported in the available scientific literature.
X-ray Diffraction Studies
There are no published single crystal X-ray diffraction studies that would provide information on the solid-state structure of this compound.
Conformational Analysis in the Crystalline State
No published crystallographic data, such as single-crystal X-ray diffraction studies, were found for this compound. Therefore, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, and torsion angles, cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption spectra for this compound have been reported in the searched literature. As a result, information regarding its electronic transitions, absorption maxima (λmax), and molar absorptivity coefficients is not available.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for chemical research due to its favorable balance of accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like 2-Methoxy-1-(morpholin-3-yl)ethan-1-one, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The morpholine (B109124) ring is expected to adopt a stable chair conformation. nih.gov The orientation of the methoxy (B1213986) and ethanone (B97240) substituents on the morpholine ring would also be determined to identify the global minimum energy conformer.
Illustrative Data Table of Predicted Geometrical Parameters (Hypothetical)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | 1.23 | O=C-N | 122.0 |
| C-N (amide) | 1.35 | C-N-C (ring) | 112.0 |
| C-O (ether) | 1.43 | C-O-C (ether) | 111.0 |
The electronic structure of a molecule is fundamental to its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. youtube.com The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO may be centered on the carbonyl group.
Illustrative Data Table of Electronic Properties (Hypothetical)
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface. wolfram.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the oxygen of the methoxy group, highlighting these as sites for electrophilic interaction. The hydrogen atoms, particularly those on the morpholine ring, would exhibit a positive potential.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity and reaction mechanisms. wikipedia.orgnumberanalytics.com By analyzing the distribution and symmetry of the HOMO and LUMO, predictions can be made about how a molecule will interact with other reagents. researchgate.net For this compound, the FMO analysis would provide a more detailed understanding of its nucleophilic and electrophilic centers, complementing the insights gained from MEP mapping. The shape and energy of these orbitals are key to understanding its potential chemical reactions.
A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in the interpretation of experimental spectra. DFT calculations can be used to predict vibrational frequencies (FT-IR and Raman), as well as NMR chemical shifts. nih.gov By calculating the vibrational modes and their corresponding frequencies, a theoretical IR spectrum can be generated. eurjchem.com This theoretical spectrum can be compared to an experimentally obtained spectrum to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule.
Illustrative Data Table of Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | 1680 | 1675 |
| C-H stretch (alkane) | 2950 | 2945 |
Molecular Dynamics (MD) Simulations
No information is available in the public domain regarding molecular dynamics simulations performed on this compound. Such studies would typically provide insights into the conformational dynamics, stability, and flexibility of the molecule over time, which are crucial for understanding its behavior in a biological system.
Molecular Docking Studies and Interaction Prediction
There are no published molecular docking studies for this compound. This type of computational analysis is essential for predicting how a molecule might bind to a specific protein target, which is a foundational step in drug discovery and design.
Prediction of Binding Modes and Intermolecular Interactions
Without molecular docking studies, there are no predictions for the binding modes of this compound. Information on potential intermolecular interactions, such as hydrogen bonds and electrostatic interactions with a biological target, is therefore also unavailable.
Ligand-Receptor Interaction Analysis
A ligand-receptor interaction analysis for this compound has not been reported. This analysis would typically follow molecular docking to detail the specific amino acid residues involved in the binding and the nature of the chemical interactions, providing a deeper understanding of the potential mechanism of action.
Chemical Reactivity and Functional Group Transformations
Reactions of the Ethanone (B97240) (Ketone) Functionality
The ketone carbonyl group, characterized by a polarized carbon-oxygen double bond, is the primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent methoxy (B1213986) group is expected to further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles.
Nucleophilic Additions
Ketones readily undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ontosight.ai For 2-Methoxy-1-(morpholin-3-yl)ethan-1-one, this general reactivity is applicable. A variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions, can add to the carbonyl group.
The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and creating an alkoxide intermediate. Subsequent protonation of the alkoxide yields the corresponding alcohol. The presence of the α-methoxy group can influence the stereochemical outcome of such additions, particularly with chiral nucleophiles or catalysts, due to potential chelation with the incoming reagent.
Table 1: Examples of Nucleophilic Addition Reactions on Ketones
| Nucleophile (Nu) | Reagent Example | Product Type |
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Organometallic (R⁻) | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Tertiary alcohol |
| Cyanide (CN⁻) | Hydrogen cyanide (HCN) with a catalytic base | Cyanohydrin |
Condensation Reactions
Condensation reactions are a key feature of carbonyl chemistry, involving the reaction of the ketone with another molecule, often with the elimination of a small molecule like water.
One of the most common condensation reactions for ketones is the aldol condensation . This reaction requires the presence of an α-hydrogen, which is acidic due to the electron-withdrawing effect of the carbonyl group. In the case of this compound, the methylene (B1212753) protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of the ketone (a self-condensation) or a different carbonyl compound (a crossed-aldol condensation). The initial product is a β-hydroxy ketone, which can often dehydrate upon heating to form an α,β-unsaturated ketone.
Another important condensation is the Claisen-Schmidt condensation , which is a type of crossed-aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. d-nb.info This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated ketones, also known as chalcones. d-nb.info It is plausible that this compound could participate in such reactions, with the enolate of the ketone attacking the aromatic aldehyde.
Formation of Oxime Derivatives
Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. ontosight.aimdpi.com This reaction is a nucleophilic addition-elimination process. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com A proton transfer and subsequent elimination of a water molecule leads to the formation of a carbon-nitrogen double bond, characteristic of an oxime. openstax.org
The reaction of this compound with hydroxylamine would be expected to yield this compound oxime. nih.gov The formation of oximes is often used for the characterization and purification of ketones. mdpi.com These derivatives can exist as geometric isomers (E/Z) if the groups attached to the carbon of the C=N bond are different. arpgweb.comarpgweb.com
Reactions Involving the Methoxy Group
The methoxy group (-OCH₃) in this compound is an ether functionality. Ethers are generally quite stable and unreactive. masterorganicchemistry.comopenstax.org However, under specific conditions, they can undergo cleavage reactions.
Ether Cleavage and Formation
The most common reaction of ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol). masterorganicchemistry.comopenstax.org A nucleophilic substitution reaction then follows, where the halide ion attacks one of the adjacent carbon atoms. masterorganicchemistry.comopenstax.org
For this compound, treatment with a strong acid like HI would likely lead to the cleavage of the methyl-oxygen bond, yielding methanol (B129727) and 2-hydroxy-1-(morpholin-3-yl)ethan-1-one. The cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. openstax.orgnih.gov Given that a methyl group is involved, an Sₙ2 pathway is highly probable. openstax.org
Stability and Reactivity Considerations
The methoxy group is generally stable under neutral and basic conditions, making it a useful protecting group in organic synthesis. Its presence alpha to the carbonyl group in this compound influences the reactivity of the ketone. The inductive electron-withdrawing effect of the oxygen atom increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic additions.
Transformations of the Morpholine (B109124) Ring
The morpholine ring in this compound is part of an amide functional group. This significantly influences its reactivity, particularly at the nitrogen atom.
The nitrogen atom in this compound is part of an amide linkage. Due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is substantially less nucleophilic than the nitrogen in a typical secondary amine.
Consequently, standard N-alkylation and N-acylation reactions are generally not feasible at this position under typical conditions. The electron-withdrawing nature of the carbonyl group effectively deactivates the nitrogen, making it a very weak nucleophile. Reactions that would typically occur at the nitrogen of a morpholine ring, such as alkylation with alkyl halides or acylation with acyl chlorides, are not expected to proceed on this N-acyl derivative.
The amide functional group is the most likely site for reduction within the molecule. Strong reducing agents, such as lithium aluminum hydride (LAH), are capable of reducing amides to amines. byjus.commasterorganicchemistry.com In this case, the reduction of the carbonyl group in this compound would yield the corresponding tertiary amine.
The predicted transformation is the conversion of the N-acylmorpholine to an N-alkylmorpholine. This reaction proceeds via nucleophilic attack of a hydride ion on the amide carbonyl carbon. adichemistry.com
Table 1: Predicted Outcome of Amide Reduction
| Starting Material | Reagent | Predicted Product | Functional Group Transformation |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-(2-Methoxyethyl)morpholine | Amide to Tertiary Amine |
This transformation would remove the activating carbonyl group, rendering the nitrogen significantly more basic and nucleophilic, similar to N-alkylated morpholines.
The morpholine ring is a stable, saturated heterocycle. As an N-acyl derivative, it is generally resistant to ring-opening reactions under standard conditions. Unlike strained rings such as epoxides or aziridines, the six-membered morpholine ring does not possess significant ring strain that would favor ring-opening. libretexts.orgyoutube.com
However, under harsh reaction conditions, cleavage of the ring could potentially occur.
Acidic/Basic Hydrolysis: Forcing conditions (strong acid or base and high temperatures) could lead to the hydrolysis of the amide bond, yielding morpholine-3-carboxylic acid (or its salt) and methanol. This is a transformation of the side chain rather than a ring-opening. True ring-opening of the underlying morpholine structure, which involves breaking a C-O or C-N bond within the ring, is less likely but could be a side reaction during other harsh transformations. Studies on related N-substituted cyclic compounds show that ring-opening can occur under strong acidic or alkaline conditions. researchgate.net
Reductive Cleavage: Extremely vigorous reduction conditions might lead to the cleavage of the C-O bond within the morpholine ether linkage, but this is generally a difficult transformation to achieve without specific catalytic systems.
In the context of related compounds like N-acyl morpholin-2-ones, organocatalytic ring-opening polymerization can occur, but this reactivity is specific to the lactone structure and is not directly applicable to the stable amide of the target molecule. nih.gov
Functionalization of the Heterocyclic Core
Functionalization of the saturated carbon atoms of the morpholine ring requires advanced synthetic methods, as the C-H bonds are generally unreactive.
The morpholine ring is an aliphatic, saturated heterocycle. It is not aromatic. Therefore, electrophilic aromatic substitution reactions are not applicable to this part of the molecule. This class of reactions is characteristic of aromatic systems like benzene (B151609) or pyridine, which contain a delocalized π-electron system.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, but it typically requires an organic halide (or triflate) and an organoboron compound. libretexts.orgresearchgate.net The parent compound, this compound, does not possess a suitable leaving group on its morpholine ring for direct participation in a Suzuki-Miyaura reaction.
To utilize this chemistry for derivative synthesis, the morpholine ring would first need to be functionalized, for example, through halogenation. A hypothetical synthetic route to a C-arylated derivative could involve:
Synthesis of a Precursor: Creation of a morpholine ring that is substituted with a halogen, such as a bromine or chlorine atom, at one of the carbon positions.
Acylation: Acylation of the halogenated morpholine derivative at the nitrogen atom to install the 2-methoxyacetyl group.
Suzuki-Miyaura Coupling: The resulting halogenated N-acylmorpholine could then serve as the electrophilic partner in a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid.
Table 2: Hypothetical Suzuki-Miyaura Reaction for Derivative Synthesis
| Substrate | Coupling Partner | Catalyst System (Typical) | Hypothetical Product |
|---|---|---|---|
| 2-Bromo-4-(2-methoxyacetyl)morpholine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(2-Methoxyacetyl)-2-phenylmorpholine |
This approach would allow for the synthesis of a wide array of C-substituted morpholine derivatives, but it underscores that the core morpholine structure itself is not directly reactive in cross-coupling reactions without prior activation. nih.gov
Applications in Organic Synthesis and Chemical Research
Role as a Versatile Building Block for Complex Molecules
The structure of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one makes it an excellent starting point for the synthesis of more complex molecules. The morpholin-3-one (B89469) ring is a recognized "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. This makes the title compound a desirable building block for the creation of new pharmaceutical candidates. researchgate.net
The methoxy (B1213986) group and the ketone functionality provide reactive sites for a variety of chemical transformations. For instance, the ketone can undergo reactions such as aldol condensations, Wittig reactions, and reductions to introduce new functional groups and build molecular complexity. The methoxy group can potentially be cleaved to reveal a hydroxyl group, offering another point for modification. This versatility allows for the construction of a diverse library of compounds from a single starting material. The modular nature of synthesis using such building blocks is a cornerstone of modern drug discovery and materials science, enabling the systematic exploration of chemical space. semanticscholar.org
Precursor for Advanced Organic Materials
While direct applications of this compound as a precursor for advanced organic materials are not extensively documented in public literature, its structural motifs suggest potential in this area. Morpholine-containing polymers are known for their applications in areas such as carbon dioxide capture and as coatings. The reactivity of the ketone and the potential for modification of the morpholine (B109124) ring could allow for the incorporation of this molecule into polymer backbones or as functional side chains.
The development of novel organic materials often relies on the availability of unique and functionalized building blocks. The combination of the polar morpholinone core and the flexible methoxyethyl side chain could impart interesting solubility and self-assembly properties to larger molecules or polymers derived from this compound. Further research in this area could uncover applications in fields such as biodegradable polymers, hydrogels, or functional coatings.
Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in chemistry. The morpholin-3-one core of this compound is itself a valuable heterocyclic scaffold. researchgate.net Furthermore, the reactivity of the side chain allows for its use as an intermediate in the synthesis of other, more complex heterocyclic systems.
For example, the ketone functionality can be used as a handle to construct new rings onto the existing morpholine framework. Reactions with bifunctional reagents could lead to the formation of fused or spirocyclic heterocyclic systems. The nitrogen and oxygen atoms within the morpholine ring also offer sites for further chemical manipulation, potentially leading to ring-expansion or ring-transformation reactions to access novel heterocyclic scaffolds. The synthesis of diverse heterocyclic libraries is a key strategy in the search for new drugs and agrochemicals. beilstein-journals.org
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve synthesizing a series of related compounds (analogs) and evaluating how small changes in their chemical structure affect their biological activity. researchgate.net this compound is an ideal parent compound for such studies due to its multiple points of potential modification.
Rational chemical design aims to create new molecules with desired properties based on an understanding of the interactions between a molecule and its biological target. This often involves computational modeling and a deep understanding of medicinal chemistry principles. Key strategies in rational analog design include:
Isosteric and Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, the methoxy group could be replaced with other alkoxy groups or a fluorine atom.
Homologation: Increasing the length of a carbon chain to probe the size of a binding pocket. The ethyl linker in the title compound could be extended or shortened.
Conformational Constraint: Introducing cyclic structures or rigid groups to lock the molecule into a specific conformation that is optimal for binding to its target.
By systematically applying these principles to the structure of this compound, chemists can design a library of analogs with a high probability of yielding valuable SAR data.
The development of a library of analogs requires efficient and flexible synthetic routes. For this compound, several synthetic strategies can be envisioned for creating analogs:
Modification of the Methoxy Group: The synthesis could be adapted to use different alkoxy starting materials to generate a series of ethers.
Variation of the Ketone: The ketone can be a versatile precursor. For example, Grignard reactions can be used to introduce a variety of alkyl or aryl groups, followed by oxidation to generate a range of substituted ketone analogs.
Substitution on the Morpholine Ring: Synthetic methods for the preparation of substituted morpholines are well-established and could be adapted to introduce substituents at various positions on the morpholin-3-one ring. chemrxiv.orgchemrxiv.org
The table below outlines potential modifications to the parent structure of this compound for SAR studies.
| Modification Site | Parent Moiety | Potential Modifications | Rationale |
| Methoxy Group | -OCH₃ | -OCH₂CH₃, -OCF₃, -F, -OH | Explore steric and electronic effects on binding. |
| Ethanone (B97240) Linker | -CH₂C(=O)- | -C(=O)-, -(CH₂)₂C(=O)-, -CH(CH₃)C(=O)- | Investigate the importance of linker length and flexibility. |
| Morpholine Ring | Morpholin-3-one | Substitution at N-4 or C-2, C-5, C-6 | Probe the steric and electronic requirements of the binding pocket. |
These synthetic efforts, guided by rational design principles, would allow for a thorough exploration of the SAR for this class of compounds, potentially leading to the discovery of new molecules with optimized biological activity.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-Methoxy-1-(morpholin-3-yl)ethan-1-one, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Friedel-Crafts acylation, with careful selection of protecting groups for sensitive functional groups. For example:
- Step 1: React morpholine derivatives with methoxy-acetylating agents (e.g., methoxyacetyl chloride) under inert conditions.
- Step 2: Purify intermediates via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) .
- Characterization: Use / NMR to confirm regioselectivity, IR for carbonyl (C=O) stretching (~1700 cm), and HRMS for molecular ion validation .
Basic Spectroscopic Analysis
Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR identifies methoxy protons (~δ 3.3 ppm) and morpholine ring protons (δ 2.5–3.5 ppm). NMR confirms the ketone carbonyl (δ ~200 ppm) and methoxy carbon (δ ~55 ppm).
- Mass Spectrometry: HRMS (ESI-TOF) verifies the molecular formula (e.g., [M+Na]) with <5 ppm error .
- IR Spectroscopy: Detect C=O stretches (~1700 cm) and ether/morpholine C-O/C-N vibrations .
Advanced Structural Elucidation
Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker SMART APEX II) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ SHELXS for phase problem resolution via direct methods .
- Refinement: Refine parameters (atomic positions, thermal displacement) using SHELXL, ensuring R-factor < 5% .
- Visualization: Generate ORTEP-3 diagrams to display thermal ellipsoids and molecular packing .
Conformational Analysis
Q. Q4: How can the puckering dynamics of the morpholine ring be quantified in this compound?
Methodological Answer:
- Cremer-Pople Parameters: Define ring puckering amplitude () and phase angle () using atomic coordinates from crystallography or DFT-optimized structures. For six-membered rings, analyze chair, boat, or twist-boat conformers .
- Software Tools: Use Mercury (CCDC) or PLATON to calculate puckering coordinates and visualize ring distortions .
Computational Modeling
Q. Q5: What computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16. Analyze frontier orbitals (HOMO-LUMO) for charge transfer tendencies.
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), validating binding affinities via MD simulations .
Advanced Analytical Method Development
Q. Q6: How can conflicting data between spectroscopic and crystallographic results be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR-derived torsional angles with X-ray bond lengths/angles. Use WinGX to overlay experimental and DFT-predicted structures .
- Dynamic NMR: Probe temperature-dependent line broadening to assess conformational exchange rates in solution .
Biological Activity Profiling
Q. Q7: What methodologies assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Conduct enzyme inhibition studies (e.g., kinase assays) using fluorescence-based protocols. Normalize activity against controls (IC calculation).
- Antioxidant Testing: Use DPPH radical scavenging assays, comparing % inhibition to ascorbic acid standards .
Crystallographic Data Contradictions
Q. Q8: How to address discrepancies between experimental and computational bond lengths in the morpholine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
